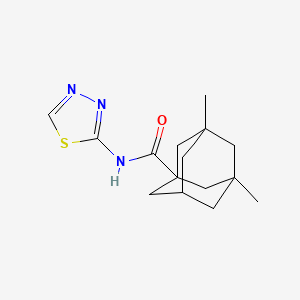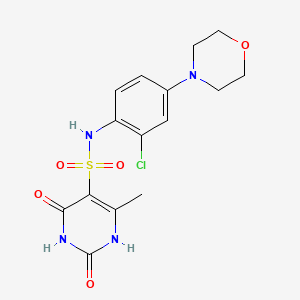![molecular formula C18H22N2O2 B5423804 N-(2,3-dimethylphenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5423804.png)
N-(2,3-dimethylphenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea, commonly known as DMPEU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPEU is a urea derivative, and its synthesis method involves the reaction of 2,3-dimethylaniline and 3-methoxyphenethyl isocyanate.
科学的研究の応用
DMPEU has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DMPEU has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. DMPEU has also been investigated for its potential use in drug delivery systems, as it can form stable complexes with various drugs and enhance their solubility and bioavailability.
In material science, DMPEU has been used as a building block for the synthesis of various polymers and materials, such as metal-organic frameworks and supramolecular gels. DMPEU-based materials have shown promising properties, such as high surface area, tunable porosity, and selective adsorption.
In environmental science, DMPEU has been used as a ligand for the removal of heavy metal ions from contaminated water. DMPEU-based adsorbents have shown high adsorption capacity and selectivity for various metal ions, such as Cu(II), Pb(II), and Cd(II).
作用機序
The mechanism of action of DMPEU is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. DMPEU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. DMPEU has also been shown to interact with the adenosine A1 receptor, which is involved in the regulation of various physiological processes, such as sleep, pain, and cardiovascular function.
Biochemical and Physiological Effects:
DMPEU has been shown to exhibit various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, DMPEU has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. DMPEU has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. However, the exact mechanisms underlying these effects are still unclear and require further investigation.
実験室実験の利点と制限
DMPEU has several advantages for lab experiments, such as its ease of synthesis, high purity, and stability. DMPEU can also be easily modified to introduce various functional groups and improve its properties. However, DMPEU has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. DMPEU also requires further toxicological and pharmacological studies before it can be used in clinical settings.
将来の方向性
There are several future directions for the study of DMPEU, including:
1. Investigation of the structure-activity relationship of DMPEU and its derivatives to identify more potent and selective compounds for various applications.
2. Development of DMPEU-based drug delivery systems for the targeted delivery of various drugs to specific tissues and organs.
3. Exploration of the potential of DMPEU-based materials for various applications, such as gas storage, catalysis, and sensing.
4. Further investigation of the mechanism of action of DMPEU and its derivatives to understand their biochemical and physiological effects.
5. Investigation of the toxicological and pharmacological properties of DMPEU and its derivatives to ensure their safety and efficacy for clinical use.
合成法
The synthesis of DMPEU involves the reaction of 2,3-dimethylaniline and 3-methoxyphenethyl isocyanate in the presence of a catalyst. The reaction results in the formation of DMPEU, which can be purified using various methods such as recrystallization, column chromatography, or HPLC. The purity and yield of DMPEU can be optimized by modifying the reaction conditions, such as temperature, solvent, and catalyst concentration.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[1-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-7-5-10-17(13(12)2)20-18(21)19-14(3)15-8-6-9-16(11-15)22-4/h5-11,14H,1-4H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGACVWFCFMDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(C)C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5423728.png)
![1-allyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5423736.png)
![2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5423740.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5423756.png)
![ethyl {[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5423770.png)

![1-{[(3-fluorobenzyl)amino]carbonyl}-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5423777.png)
![1',2',3',4',4a',5',10',11a'-octahydrospiro[cyclohexane-1,11'-dibenzo[b,e][1,4]diazepine]](/img/structure/B5423781.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-(1H-imidazol-2-yl)benzamide](/img/structure/B5423788.png)


![1-(4-fluorophenyl)-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5423810.png)
![(1R*,2R*,6S*,7S*)-4-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5423820.png)
![N,N-dimethyl-2-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5423827.png)